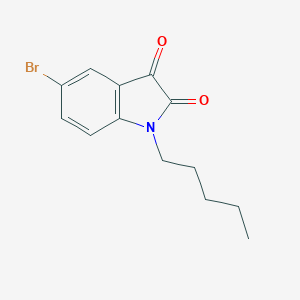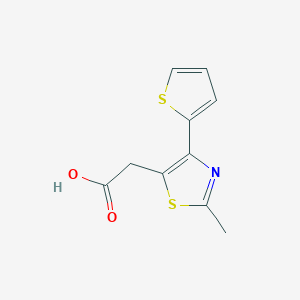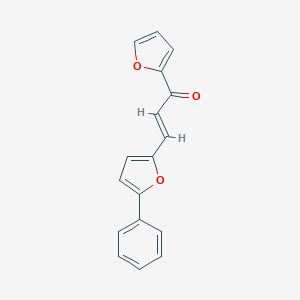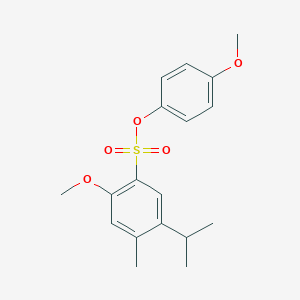
5-Bromo-1-pentylindole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-methylindoline-2,3-dione is a compound with the empirical formula C9H6BrNO2 . It’s a derivative of isatin, which is an oxidized indole . Isatins and analogous compounds have been the focus of much research due to their anticancer, anti-oxygenic, anticonvulsant, antibacterial, and sedative activities .
Synthesis Analysis
The synthesis of similar compounds often involves alkylation reactions under conditions of phase transfer catalysis, followed by cycloaddition reactions involving 1,3-dipoles . Another method involves the Wolff–Kishner reduction of 2-(5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate .Molecular Structure Analysis
The molecular structure of similar compounds is often determined by 1H NMR and 13C NMR spectroscopy . In the crystal, molecules are linked by weak C—H⋯O hydrogen bonds into chains running along the axis .Chemical Reactions Analysis
The reactivity of similar compounds has been studied in Diels–Alder and ene reactions . Triazolinediones, for example, can be used in click-chemistry applications .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the properties of 5-Bromo-1-methylindoline-2,3-dione include a molecular weight of 240.05 and a CAS Number of 2058-72-2 .Mécanisme D'action
Target of Action
5-Bromo-1-pentylindole-2,3-dione, like many indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that lead to their various biological activities . The specific interactions and resulting changes would depend on the exact nature of the targets and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways, depending on their specific targets . For instance, some indole derivatives have been reported to exhibit antiviral activity by inhibiting certain enzymes . .
Result of Action
Indole derivatives are generally known to have a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Bromo-1-pentylindole-2,3-dione in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research of 5-Bromo-1-pentylindole-2,3-dione. One direction is to further investigate its potential as an anticancer agent and to explore its mechanisms of action in cancer cells. Another direction is to study its potential as a treatment for neurodegenerative diseases and to investigate its effects on cognitive function and memory. Additionally, future research could focus on improving the solubility of this compound in aqueous solutions to make it more suitable for certain types of experiments.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential in various scientific research applications. Its unique properties and potential applications make it a valuable tool for researchers in the fields of medicinal chemistry, biochemistry, and pharmacology. Further research is needed to fully understand its mechanisms of action and to explore its potential as a treatment for various diseases.
Méthodes De Synthèse
The synthesis of 5-Bromo-1-pentylindole-2,3-dione involves the reaction of indole-2,3-dione with pentyl bromide in the presence of a strong base such as potassium carbonate. The reaction is carried out in anhydrous conditions and under reflux for several hours. The resulting product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
Activité antivirale
Les dérivés de l'indole ont montré un potentiel en tant qu'agents antiviraux . Par exemple, les dérivés de 6-amino-4-substituéalkyle-1H-indole-2-substituécarboxylate ont été rapportés comme des agents antiviraux .
Propriétés anti-inflammatoires
Les dérivés de l'indole possèdent également des propriétés anti-inflammatoires . Cela suggère que « 5-Bromo-1-pentylindole-2,3-dione » pourrait potentiellement être utilisé dans le traitement des affections inflammatoires.
Applications anticancéreuses
Les dérivés de l'indole se sont avérés posséder des propriétés anticancéreuses . Cela signifie que « this compound » pourrait potentiellement être utilisé dans la recherche sur le traitement du cancer.
Activité anti-VIH
Les dérivés de l'indole ont montré une activité anti-VIH . Cela suggère que « this compound » pourrait potentiellement être utilisé dans la recherche sur le traitement du VIH.
Propriétés antioxydantes
Les dérivés de l'indole ont démontré des propriétés antioxydantes . Cela suggère que « this compound » pourrait potentiellement être utilisé dans le développement de thérapies antioxydantes.
Activité antimicrobienne
Les dérivés de l'indole ont montré une activité antimicrobienne . Cela suggère que « this compound » pourrait potentiellement être utilisé dans le développement de nouveaux médicaments antimicrobiens.
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-1-pentylindole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-2-3-4-7-15-11-6-5-9(14)8-10(11)12(16)13(15)17/h5-6,8H,2-4,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDXMHQQBLFQEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(C=C(C=C2)Br)C(=O)C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B361822.png)
![4-(dimethylsulfamoyl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B361823.png)
![N-Benzo[1,3]dioxol-5-yl-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide](/img/structure/B361825.png)
![2-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B361832.png)
![2-(2-(Diethylamino)ethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361833.png)

![2-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B361839.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B361843.png)

![4-Benzyl-1-[(5-bromo-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B361847.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B361848.png)